2-(Dicyclohexylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-indole
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Overview
Description
2-(Dicyclohexylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-indole is a complex organic compound that features a unique combination of phosphanyl and silyl groups attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyclohexylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-indole typically involves multi-step organic reactions. One common method includes the palladium-catalyzed disilylation reaction, which involves the use of hexamethyldisilane and 2-iodobiphenyls . This reaction is carried out under mild conditions and results in the formation of diversely functionalized biphenyls.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
2-(Dicyclohexylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the indole core.
Substitution: The compound can undergo substitution reactions, particularly at the silyl and phosphanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce new functional groups to the indole core.
Scientific Research Applications
2-(Dicyclohexylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-indole has several scientific research applications:
Chemistry: It is used as a ligand in catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-cancer agent.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism by which 2-(Dicyclohexylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-indole exerts its effects involves its interaction with molecular targets through its phosphanyl and silyl groups. These groups can coordinate with metal centers, facilitating catalytic processes. The indole core can also participate in π-π interactions and hydrogen bonding, further influencing its reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is used as an organocatalyst and shares some structural similarities with 2-(Dicyclohexylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-indole.
Trimethylsilyl azide: Used in photoredox-catalyzed reactions, it shares the silyl group with the compound of interest.
Uniqueness
This compound is unique due to its combination of phosphanyl and silyl groups attached to an indole core. This unique structure allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Properties
Molecular Formula |
C32H46NPSi |
---|---|
Molecular Weight |
503.8 g/mol |
IUPAC Name |
dicyclohexyl-[1-(2-triethylsilylphenyl)indol-2-yl]phosphane |
InChI |
InChI=1S/C32H46NPSi/c1-4-35(5-2,6-3)31-24-16-15-23-30(31)33-29-22-14-13-17-26(29)25-32(33)34(27-18-9-7-10-19-27)28-20-11-8-12-21-28/h13-17,22-25,27-28H,4-12,18-21H2,1-3H3 |
InChI Key |
MRTDVYMEMXDWCG-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=CC=CC=C1N2C3=CC=CC=C3C=C2P(C4CCCCC4)C5CCCCC5 |
Origin of Product |
United States |
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